molecular formula C22H21N3O3 B2521809 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1358986-34-1

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2521809
CAS No.: 1358986-34-1
M. Wt: 375.428
InChI Key: YTNYMSUZGGHDBT-UHFFFAOYSA-N
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Description

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused to a dihydroquinolin-4-one core. The oxadiazole moiety is substituted with a 2-ethoxyphenyl group at position 3, while the dihydroquinolinone ring is substituted with a propyl chain at position 1. The dihydroquinolinone scaffold may contribute to planar aromatic interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-3-13-25-14-17(20(26)15-9-5-7-11-18(15)25)22-23-21(24-28-22)16-10-6-8-12-19(16)27-4-2/h5-12,14H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNYMSUZGGHDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Quinoline Core Construction: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Final Coupling: The oxadiazole and quinoline intermediates are then coupled under suitable conditions, often involving a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent but often involve bases like sodium hydride or acids like hydrochloric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-infective or anticancer agent.

    Material Science: Its heterocyclic rings can contribute to the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, given its potential interactions with biomolecules.

Mechanism of Action

The mechanism by which 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one exerts its effects is not fully understood but likely involves interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, while the quinoline core can participate in π-π stacking interactions, facilitating binding to biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Substituents (Oxadiazole Ring) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one 2-ethoxyphenyl C₂₂H₂₀N₄O₃ 396.42 (estimated) Potential CNS/pharmacological applications
BF22796: 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one 2-chlorophenyl C₂₀H₁₆ClN₃O₂ 365.81 Chloro substituent enhances lipophilicity; structural analog for SAR studies
BF24251: 3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one 4-ethoxy-3-methoxyphenyl C₂₀H₁₇N₃O₄ 363.37 Polar substituents may improve solubility; research compound
SLP7111228: (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride 4-octylphenyl C₂₃H₃₆N₆O·HCl 473.04 SphK1 inhibitor (Ki = 48 nM); long alkyl chain enhances membrane permeability
Oxadiazon: 3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one 2,4-dichloro-5-isopropoxyphenyl C₁₅H₁₈Cl₂N₂O₃ 345.22 Herbicide; agrochemical use

Key Observations:

In contrast, the 2-chlorophenyl substituent in BF22796 increases lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility . SLP7111228’s 4-octylphenyl group significantly boosts lipophilicity, favoring interactions with hydrophobic enzyme pockets (e.g., SphK1’s active site) .

Oxadiazon’s chlorine atoms act as electron-withdrawing groups, enhancing oxidative stability for environmental persistence in agricultural use .

Therapeutic vs. Agrochemical Applications :

  • The target compound and its analogs (BF22796, BF24251) are research candidates for pharmaceutical applications, while oxadiazon derivatives are optimized for herbicidal activity .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Substitutions at the oxadiazole ring’s phenyl group critically influence bioactivity. For instance, chloro and ethoxy groups modulate affinity for CNS targets, while bulkier groups (e.g., octylphenyl) enhance selectivity for lipid-associated enzymes .
  • Physicochemical Properties : Molecular weight and polar surface area vary significantly among analogs, impacting pharmacokinetic profiles. For example, BF24251’s higher oxygen content (4 oxygen atoms) may improve aqueous solubility compared to the target compound .

Biological Activity

The compound 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is a derivative of quinoline and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula for the compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of approximately 338.36 g/mol. The structure includes a quinoline moiety linked to an oxadiazole ring and an ethoxyphenyl group.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight338.36 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that compounds containing quinoline and oxadiazole structures exhibit significant antimicrobial properties. The specific compound has shown promise in inhibiting various bacterial strains. For instance, studies have demonstrated that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms that disrupt bacterial cell wall synthesis and function.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound is noteworthy. Compounds with similar scaffolds have been reported to inhibit the production of pro-inflammatory cytokines and nitric oxide in activated macrophages. This suggests that this compound could modulate inflammatory pathways effectively.

Anticancer Activity

Quinoline derivatives are often investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. The mechanism likely involves the modulation of Bcl-2 family proteins and caspase activation.

The biological activity of this compound may be attributed to its ability to interact with various cellular targets:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound could affect signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer progression.
  • Interference with DNA Synthesis : Similar compounds have been shown to intercalate DNA or inhibit topoisomerases, disrupting DNA replication in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study 1 : A derivative similar to the compound was evaluated for its anti-inflammatory effects in a murine model of arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers.
  • Case Study 2 : In vitro studies on cancer cell lines treated with a related quinoline derivative showed a dose-dependent increase in apoptosis markers compared to untreated controls.

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